Cas no 16934-21-7 (2-(aminomethyl)-3-methylbutanoic acid)
2-(aminomethyl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(aminomethyl)-3-methylbutanoic acid
- 2-(aminomethyl)-3-methylbutanoicacid
- 16934-21-7
- SY111098
- (R)-2-AMINOMETHYL-3-METHYL-BUTYRIC ACID
- a-Aminomethylisopropylessigsaure
- (S)-2-AMINOMETHYL-3-METHYL-BUTYRIC ACID
- MFCD07372877
- AKOS011547619
- MFCD07372878
- AB35710
- AB35707
- SY254289
- EN300-84844
- AB35713
- SCHEMBL636884
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- MDL: MFCD07372876
- Inchi: 1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
- InChI Key: UUQYMNPVPQLPID-UHFFFAOYSA-N
- SMILES: OC(C(CN)C(C)C)=O
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 63.3Ų
2-(aminomethyl)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A353796-1g |
2-(Aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 95+% | 1g |
$298.0 | 2024-08-03 | |
| Enamine | EN300-84844-1g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 1g |
$329.0 | 2023-09-02 | ||
| Enamine | EN300-84844-5g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 5g |
$1013.0 | 2023-09-02 | ||
| Enamine | EN300-84844-10g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 10g |
$1870.0 | 2023-09-02 | ||
| Enamine | EN300-84844-0.05g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 0.05g |
$77.0 | 2023-09-02 | ||
| Enamine | EN300-84844-0.1g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 0.1g |
$114.0 | 2023-09-02 | ||
| Enamine | EN300-84844-0.25g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 0.25g |
$163.0 | 2023-09-02 | ||
| Enamine | EN300-84844-0.5g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 0.5g |
$256.0 | 2023-09-02 | ||
| Enamine | EN300-84844-1.0g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 1.0g |
$329.0 | 2023-02-11 | ||
| Enamine | EN300-84844-2.5g |
2-(aminomethyl)-3-methylbutanoic acid |
16934-21-7 | 2.5g |
$586.0 | 2023-09-02 |
2-(aminomethyl)-3-methylbutanoic acid Suppliers
2-(aminomethyl)-3-methylbutanoic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-(aminomethyl)-3-methylbutanoic acid
2-(Aminomethyl)-3-methylbutanoic Acid (CAS No. 16934-21-7): A Comprehensive Overview
2-(Aminomethyl)-3-methylbutanoic acid, also known by its CAS registry number 16934-21-7, is a biologically significant compound with a diverse range of applications in the fields of chemistry, pharmacology, and biotechnology. This compound is a derivative of butanoic acid, with a unique substitution pattern that imparts distinct chemical and biological properties. The molecule consists of a four-carbon chain, where the second carbon is substituted with an aminomethyl group (-CH₂NH₂), and the third carbon carries a methyl group (-CH₃). This structural configuration not only influences its physical properties but also plays a crucial role in its biochemical interactions.
Recent advancements in chemical synthesis have enabled the efficient production of 2-(aminomethyl)-3-methylbutanoic acid, making it more accessible for research and industrial applications. The compound has garnered significant attention due to its potential as a building block in the synthesis of complex biomolecules, including peptides and natural products. Its structure facilitates the formation of peptide bonds, making it an invaluable component in peptide synthesis.
One of the most notable applications of 2-(aminomethyl)-3-methylbutanoic acid is in the field of drug discovery. Researchers have explored its role as a precursor for bioactive compounds, leveraging its ability to participate in various chemical reactions. For instance, studies have demonstrated its utility in the synthesis of analogs for neuropeptides, which are critical for understanding nervous system functions and developing treatments for neurological disorders.
The compound's unique stereochemistry has also been exploited in asymmetric synthesis, where it serves as a chiral auxiliary to induce asymmetry in target molecules. This approach has been instrumental in producing enantiomerically pure compounds, which are essential for modern pharmaceuticals. Recent research has highlighted the importance of stereochemistry in drug design, emphasizing the role of 2-(aminomethyl)-3-methylbutanoic acid as a versatile tool in this domain.
In addition to its synthetic applications, 2-(aminomethyl)-3-methylbutanoic acid has been studied for its biological activity. Preclinical studies have shown that it exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic interventions. Furthermore, its ability to modulate cellular signaling pathways has been investigated, shedding light on its potential role in treating conditions such as chronic inflammation and oxidative stress-related diseases.
The compound's solubility and stability under various conditions have also been extensively studied, providing insights into its suitability for different experimental setups. For instance, its high solubility in polar solvents makes it ideal for use in aqueous-based reactions, while its thermal stability ensures that it can withstand conditions required for certain synthetic procedures.
From an environmental perspective, researchers have examined the biodegradability of 2-(aminomethyl)-3-methylbutanoic acid, highlighting its potential as an eco-friendly alternative to traditional reagents. Its ability to degrade under natural conditions reduces concerns about long-term environmental impact, aligning with growing sustainability goals in the chemical industry.
In conclusion, 2-(aminomethyl)-3-methylbutanoic acid (CAS No. 16934-21-7) stands out as a multifaceted compound with significant implications across various scientific disciplines. Its structural versatility, combined with recent advancements in synthetic methodologies and biological applications, underscores its importance as a key player in modern chemistry and pharmacology.
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